Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Physicochemical profiling Chromatographic method development Lead optimization

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS 1696471-60-9; MW 185.22 g/mol; formula C₈H₁₅N₃O₂) is a partially saturated pyrimidine derivative belonging to the 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate ester subclass. It features a 2-amino substituent (distinguishing it from the more common Biginelli-type 2-oxo congeners), a 5-ethyl carboxylate ester, and a stereogenic 6-methyl group.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B13061152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN=C(NC1C)N
InChIInChI=1S/C8H15N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
InChIKeyNPKDRYXNPGYUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Structural Baseline and Compound Class Context for Procurement Decisions


Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS 1696471-60-9; MW 185.22 g/mol; formula C₈H₁₅N₃O₂) is a partially saturated pyrimidine derivative belonging to the 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate ester subclass [1]. It features a 2-amino substituent (distinguishing it from the more common Biginelli-type 2-oxo congeners), a 5-ethyl carboxylate ester, and a stereogenic 6-methyl group [1]. This scaffold is structurally related to 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA), which has been characterized as a potent and subtype-selective substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) with an IC₅₀ of 2.5 µM [2]. The target compound may therefore serve as an ester prodrug or lipophilic analog of the ATPCA pharmacophore, though direct pharmacological characterization remains unreported in the peer-reviewed literature.

Why Generic Substitution Fails for Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Key Differentiation Drivers


Within the tetrahydropyrimidine-5-carboxylate chemical space, the combination of a 2-amino group, a 5-ethyl ester, and a 6-methyl substituent is uncommon and confers distinct physicochemical and potential pharmacological properties that prevent simple interchange with either the des-methyl analog (ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate) or the carboxylic acid progenitor ATPCA. The 6-methyl group introduces a stereogenic center absent in the des-methyl compound , while the ethyl ester imparts higher calculated lipophilicity (XLogP3 = −0.7) and reduced hydrogen bond donor capacity compared to the zwitterionic ATPCA carboxylic acid [1]. Furthermore, the 2-amino substitution fundamentally differentiates this compound from the vast majority of Biginelli-derived 2-oxo-tetrahydropyrimidine-5-carboxylates that dominate the literature [2]. These structural differences translate into distinct reactivity profiles, biological target engagement patterns, and synthetic utility that cannot be replicated by generic in-class alternatives. The quantitative evidence presented below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Des-Methyl Analog

The target compound bears a 6-methyl substituent that increases its molecular weight to 185.22 g/mol compared to 171.20 g/mol for the des-methyl analog ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS 158832-52-1) [1]. This methyl addition also introduces a stereogenic center at C6, creating enantiomeric pairs not present in the des-methyl compound [1]. The increased steric bulk and altered conformational profile impact chromatographic retention, protein binding, and potential for stereoselective synthesis or chiral resolution.

Physicochemical profiling Chromatographic method development Lead optimization

Ethyl Ester vs. Carboxylic Acid: Implications for Membrane Permeability and Prodrug Strategy

The target compound exists as an ethyl ester (XLogP3 = −0.7, TPSA = 76.7 Ų) with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, the carboxylic acid analog ATPCA (2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid) carries a free carboxyl group that confers zwitterionic character and is expected to yield lower LogP and higher TPSA, consistent with its potent but peripherally restricted BGT1 activity (IC₅₀ 2.5 µM) [2]. Esterification to the ethyl ester masks the carboxylate, potentially enhancing passive membrane permeability and enabling a prodrug strategy for CNS penetration, analogous to established amino acid ester prodrug approaches [3]. Direct comparative LogP or permeability data between the target compound and ATPCA are not available in the current literature, representing a class-level inference.

Prodrug design CNS drug delivery BGT1 transporter pharmacology

2-Amino vs. 2-Oxo Core Scaffold: Distinct Hydrogen Bonding and Biological Target Profiles

The 2-amino-1,4,5,6-tetrahydropyrimidine scaffold of the target compound features a guanidine-like moiety capable of bidentate hydrogen bonding with carboxylate side chains in transporter and enzyme binding pockets. This is demonstrated by the BGT1-selective inhibition of ATPCA, where the guanidine moiety forms key hydrogen bonds with residues E52 and Q299 [1]. In contrast, the structurally analogous 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Biginelli-type DHPMs) present a urea-like hydrogen bonding pattern that targets entirely different biological pathways, including calcium channel modulation, kinesin-5 inhibition (e.g., monastrol), and broad-spectrum antimicrobial activity [2]. No direct head-to-head comparison between a 2-amino and 2-oxo tetrahydropyrimidine-5-carboxylate has been reported; however, the divergent target engagement profiles are well-established across the two subclasses.

Scaffold hopping Guanidine mimetic BGT1 pharmacology Enzyme inhibition

Dual Functional Handle Synthetic Versatility: Orthogonal Derivatization at Amino and Ester Positions

The target compound possesses two synthetically addressable functional groups: a nucleophilic 2-amino group amenable to acylation, sulfonylation, or reductive amination, and a 5-ethyl ester that can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to the amide [1]. This orthogonal reactivity is not available in compounds lacking the ester (e.g., ATPCA derivatives where the free acid limits non-aqueous chemistry) or in 2-oxo analogs where the urea nitrogen is significantly less nucleophilic [2]. The compound thus enables sequential or parallel library synthesis for SAR exploration of both the 2-amino and 5-carboxylate vectors. No quantitative comparative synthetic yield data are available; this represents a structural and reactivity-based supporting argument.

Parallel synthesis Fragment-based drug discovery Combinatorial chemistry

N1-Ethyl Substitution in ATPCA Series: A Cautionary SAR Benchmark for 6-Methyl Ester Prodrug Design

In the ATPCA analog series, introduction of an N1-ethyl substituent (Compound 3) reduced BGT1 inhibitory potency by 20–65-fold compared to ATPCA (IC₅₀ 2.5 µM), with the N1-ethyl analog showing an IC₅₀ below 100 µM but substantially above ATPCA's potency [1]. While the target compound bears a 6-methyl and 5-ethyl ester rather than an N1-ethyl, this SAR data illustrates a general principle: alkyl substitution on the tetrahydropyrimidine scaffold can sterically interfere with the hydrogen bonding network between the guanidine moiety and key transporter residues (E52 and Q299 in BGT1) [1]. This provides a class-level caution for the target compound: the 6-methyl group may similarly impact target engagement, and ester hydrolysis to the free acid may be required for full pharmacological activity. The target compound should therefore be evaluated both as the intact ester and as the hydrolyzed acid in any BGT1-targeted screening cascade.

BGT1 transporter SAR analysis Prodrug liability assessment

Optimal Research and Industrial Application Scenarios for Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate


Ester Prodrug Lead for BGT1-Targeted CNS Disorders

For programs targeting the betaine/GABA transporter 1 (BGT1) for epilepsy, stroke, or cognitive disorders, the target compound provides a pre-esterified scaffold that may offer enhanced passive CNS permeability compared to the zwitterionic ATPCA (IC₅₀ 2.5 µM) [1]. The ethyl ester can be used as an intact prodrug for in vivo evaluation, with the expectation that endogenous esterases will liberate the active 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid. Researchers should include both the target compound and its hydrolyzed free acid in primary BGT1 uptake assays, given the 20–65× potency reduction observed with N1-alkylated ATPCA analogs [1].

Chiral Scaffold for Stereoselective Inhibitor Discovery

The 6-methyl substituent introduces a stereogenic center that generates a racemic mixture (2 undefined stereocenters) [2]. This enables chiral chromatographic resolution and the isolation of enantiopure isomers for stereoselective SAR studies. The ATPCA literature demonstrates that stereochemistry at the 4-position of the tetrahydropyrimidine ring can produce up to 13-fold differences in BGT1 inhibitory activity between enantiomeric pairs [1], suggesting that the 6-methyl enantiomers of the target compound may similarly exhibit divergent pharmacological profiles. This compound is therefore well-suited for programs seeking to establish chirality-activity relationships in the tetrahydropyrimidine series.

Dual-Diversity Combinatorial Library Synthesis

The orthogonal reactivity of the 2-amino group (nucleophilic amine) and the 5-ethyl ester (hydrolyzable, reducible, or aminolyzable) makes this compound an attractive core scaffold for parallel library synthesis [3]. The 2-amino position can be diversified via acylation, sulfonylation, or urea formation, while the 5-ester can be independently transformed to amides, acids, or alcohols. This dual-handle architecture reduces the number of synthetic steps required to generate a two-dimensional diversity array compared to single-functional-group scaffolds [3], accelerating hit-to-lead optimization timelines in medicinal chemistry programs.

Reference Compound for 2-Amino vs. 2-Oxo Scaffold Comparison Studies

Given that the overwhelming majority of tetrahydropyrimidine-5-carboxylate literature focuses on Biginelli-derived 2-oxo analogs [4], this compound serves as a valuable reference standard for systematic head-to-head comparisons between the 2-amino and 2-oxo subclasses. Such studies can quantify differences in hydrogen bonding capacity, target engagement profiles, metabolic stability, and physicochemical properties. Procurement of this compound alongside a matched 2-oxo analog (e.g., ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) enables controlled comparative experiments that address a recognized gap in the tetrahydropyrimidine pharmacology literature.

Quote Request

Request a Quote for Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.